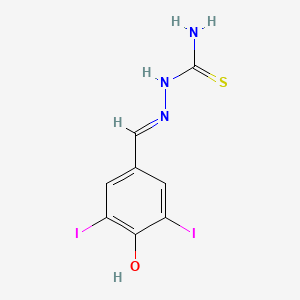![molecular formula C21H20ClN3O3S B10885465 N-[4-(4-chlorophenoxy)phenyl]-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10885465.png)
N-[4-(4-chlorophenoxy)phenyl]-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-[4-(4-CHLOROPHENOXY)PHENYL]-2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a chlorophenoxy group, a hydroxy-pyrimidinyl group, and a sulfanyl-acetamide linkage, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(4-CHLOROPHENOXY)PHENYL]-2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE typically involves multiple steps. One common approach is to start with the chlorophenol derivative, which undergoes a series of reactions including iodination, coupling with aminoethers, and formation of acyl chlorides in situ . The reaction conditions often involve the use of reagents like iodine, hydrogen peroxide, and phosphorus trichloride (PCl~3~) to achieve high yields .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially involving continuous flow reactors and automated systems to handle the complex reaction steps.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-[4-(4-CHLOROPHENOXY)PHENYL]-2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the sulfanyl or amide groups.
Substitution: Halogen atoms in the chlorophenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO~4~), reducing agents like lithium aluminum hydride (LiAlH~4~), and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while substitution reactions can introduce new functional groups into the molecule .
Applications De Recherche Scientifique
N~1~-[4-(4-CHLOROPHENOXY)PHENYL]-2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N1-[4-(4-CHLOROPHENOXY)PHENYL]-2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the substrate’s access . This inhibition can disrupt metabolic pathways and cellular processes, leading to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Rafoxanide: A halogenated salicylanilide with similar structural features and used as an anthelmintic.
Closantel: Another salicylanilide with potent antiparasitic properties.
Uniqueness
N~1~-[4-(4-CHLOROPHENOXY)PHENYL]-2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C21H20ClN3O3S |
|---|---|
Poids moléculaire |
429.9 g/mol |
Nom IUPAC |
N-[4-(4-chlorophenoxy)phenyl]-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H20ClN3O3S/c1-2-3-16-12-19(26)25-21(24-16)29-13-20(27)23-15-6-10-18(11-7-15)28-17-8-4-14(22)5-9-17/h4-12H,2-3,13H2,1H3,(H,23,27)(H,24,25,26) |
Clé InChI |
LVHIMVPJVHNUDT-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-Fluorophenyl)[4-(3-methylcyclohexyl)piperazin-1-yl]methanone](/img/structure/B10885383.png)



![2-[(2E)-2-{4-[(2-fluorobenzyl)oxy]benzylidene}hydrazinyl]-5-nitropyridine](/img/structure/B10885402.png)


![3-{[4-(ethylsulfonyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B10885430.png)
![2-({[(6-Amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetyl}amino)benzamide](/img/structure/B10885438.png)

![N'-{(E)-[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}-3-(trifluoromethyl)benzohydrazide](/img/structure/B10885445.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-fluorobenzyl)piperazine](/img/structure/B10885452.png)
![2-(4-Bromophenoxy)-1-[4-(3-methylbenzyl)piperazin-1-yl]ethanone](/img/structure/B10885453.png)
![2-Oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl naphthalen-1-ylacetate](/img/structure/B10885457.png)
